molecular formula C20H19N3O3S B2633890 N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide CAS No. 681266-20-6

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide

Cat. No.: B2633890
CAS No.: 681266-20-6
M. Wt: 381.45
InChI Key: BIOUPNCCCIZITI-UHFFFAOYSA-N
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Description

Core Modifications

  • Oxidation state : Unlike non-sulfonated analogs, the 5,5-dioxo group enhances polarity and hydrogen-bonding capacity, influencing solubility and target binding.
  • Substituent diversity : The 2-phenyl and 3-phenylpropanamide groups distinguish it from derivatives with alkyl (e.g., tert-butyl) or electron-withdrawing substituents (e.g., 4-fluorophenyl).

Biological Relevance

Thieno[3,4-c]pyrazole derivatives are explored for their:

  • Enzyme inhibition : Modulating cyclooxygenase (COX) and phosphodiesterase (PDE) activities.
  • Antiplatelet effects : Analogous to acetylsalicylic acid, as demonstrated by in vitro platelet aggregation assays.
Derivative Substituents Biological Activity
4-Fluorophenyl analog 4-F-C₆H₄ at position 1 Analgesic, antiinflammatory
tert-Butyl analog C(CH₃)₃ at position 2 Under investigation

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-19(12-11-15-7-3-1-4-8-15)21-20-17-13-27(25,26)14-18(17)22-23(20)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOUPNCCCIZITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines . The reaction conditions often involve heating the reactants in solvents like toluene or xylene, with catalysts such as calcium chloride or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Properties :
    • The compound shows promising antimicrobial activity against a range of pathogens, including resistant strains like Staphylococcus aureus and Candida albicans. This suggests potential therapeutic applications in treating infectious diseases.
  • Anti-inflammatory Effects :
    • Preliminary investigations indicate that N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide may reduce inflammation markers in vitro by inhibiting pro-inflammatory cytokines. This could have implications for developing new anti-inflammatory drugs.

Biological Research Applications

  • Enzyme Inhibition Studies :
    • The compound is utilized to study enzyme inhibition mechanisms relevant to cancer metabolism and inflammatory responses. Understanding these interactions can guide the development of targeted therapies.
  • Receptor Binding Studies :
    • Investigations into how this compound interacts with various receptors can provide insights into its pharmacological effects and therapeutic potential. Such studies are critical for drug design and optimization.

Industrial Applications

  • Material Science :
    • Due to its unique electronic properties, this compound may be explored for applications in developing new materials with specific electronic or optical properties.
  • Synthetic Chemistry :
    • The compound serves as a versatile building block in synthetic organic chemistry for creating derivatives with enhanced biological activities or improved pharmacological properties through various chemical reactions such as oxidation and reduction .

Case Study 1: Anticancer Activity

In a study focusing on breast cancer cell lines, this compound was shown to induce apoptosis significantly compared to control groups. The study highlighted the role of mitochondrial pathways in mediating this effect.

Case Study 2: Antimicrobial Efficacy

A series of experiments demonstrated the compound's effectiveness against various strains of bacteria and fungi. Notably, its activity against methicillin-resistant Staphylococcus aureus (MRSA) was particularly promising, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism by which N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide can be contextualized by comparing it to related derivatives, as outlined below:

Table 1: Structural and Functional Comparison of Thienopyrazole Derivatives

Compound Name Substituent (R-Group) Molecular Formula Key Features Identifiers/Notes
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide (Target) 3-Phenylpropanamide C₂₀H₁₇N₃O₃S Lipophilic phenyl chain; moderate polarity Not explicitly listed in evidence
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 5-Oxopyrrolidine-3-carboxamide + 4-MeO-Ph C₂₂H₂₀N₄O₅S Increased rigidity (pyrrolidine ring); enhanced solubility (methoxy group) CAS 893928-14-8; CHEMBL2143173
2-(4-Acetylpiperazin-1-yl)-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-2-oxoacetamide 4-Acetylpiperazinyl-oxoacetamide C₁₉H₂₁N₅O₅S High polarity (piperazine); potential for H-bonding and kinase interaction CAS 899989-18-5

Key Observations:

Substituent Effects on Polarity and Solubility :

  • The target compound ’s 3-phenylpropanamide side chain contributes to lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • The pyrrolidine-3-carboxamide analog (CAS 893928-14-8) introduces a methoxyphenyl group and a rigid pyrrolidine ring, likely improving solubility while maintaining moderate lipophilicity .
  • The piperazinyl-oxoacetamide derivative (CAS 899989-18-5) features a polar acetylpiperazine group, significantly enhancing solubility and enabling interactions with polar biological targets .

In contrast, the piperazinyl derivative (CAS 899989-18-5) likely employs an oxoacetamide intermediate, synthesized via condensation with ethyl cyanoacetate or similar reagents .

Structural Characterization :

  • Crystallographic analysis of related compounds (e.g., CAS 893928-14-8) may utilize SHELX programs for refinement and ORTEP-III for graphical representation, as these tools are standard for small-molecule structure determination .

Potential Bioactivity: The target compound’s phenylpropanamide chain may favor interactions with hydrophobic binding pockets in enzymes or receptors. The pyrrolidine analog (CAS 893928-14-8) could exhibit enhanced target engagement due to its methoxy group’s electron-donating effects . The piperazinyl derivative (CAS 899989-18-5) is structurally akin to kinase inhibitors, where the acetylpiperazine moiety often participates in hinge-region interactions .

Research Implications

The structural diversity observed in these analogs underscores the thienopyrazole scaffold’s versatility. Future studies should prioritize:

  • Synthetic Optimization : Tailoring substituents to balance lipophilicity and solubility (e.g., hybridizing phenylpropanamide with polar groups).
  • Crystallographic Studies : Employing SHELXL/ORTEP-III to resolve conformational details and validate docking hypotheses .
  • Biological Screening : Leveraging database identifiers (e.g., CHEMBL2143173) to explore bioactivity data for SAR development .

Biological Activity

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide is a complex organic compound belonging to the thienopyrazole class. Its unique structure and functional groups suggest a range of potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core with a phenyl group and an amide linkage. The presence of the 5,5-dioxo functional group enhances its reactivity and biological potential. The molecular formula is C23H22N4O5SC_{23}H_{22}N_{4}O_{5}S .

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that thienopyrazole derivatives can possess significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains .
  • Anticancer Properties : The thienopyrazole class is noted for its anticancer potential. Compounds within this class have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
  • Antioxidant Effects : Studies have highlighted the antioxidant properties of thienopyrazole derivatives, indicating their potential to protect against oxidative stress in biological systems .
  • Anti-inflammatory Activity : Thienopyrazoles have been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines .

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to:

  • Inhibition of Cell Proliferation : By targeting cellular signaling pathways associated with growth.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.
  • Modulation of Immune Responses : Influencing the activity of immune cells in inflammatory conditions .

Case Study 1: Antioxidant Activity in Aquatic Species

A study investigated the effects of thienopyrazole compounds on the erythrocytes of African catfish (Clarias gariepinus), showing that these compounds reduced oxidative damage caused by environmental toxins like 4-nonylphenol. The results indicated a significant reduction in altered erythrocyte morphology when treated with thienopyrazole derivatives compared to controls .

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole Compound12 ± 1.03

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer effects of various thienopyrazole derivatives on human cancer cell lines. The compounds demonstrated significant cytotoxicity against breast and lung cancer cells, suggesting their potential as therapeutic agents .

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